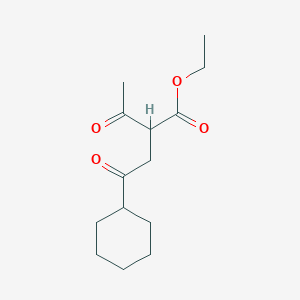

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

Description

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate emerges as a noteworthy compound for chemists exploring the synthesis and reactivity of intricate molecular architectures. Its structure is characterized by a strategic placement of carbonyl and ester functionalities, which imparts a rich and versatile chemical behavior.

At its core, this compound is classified as a β-keto ester. This classification is crucial as β-keto esters are a well-established and highly versatile class of compounds in organic synthesis. fiveable.me They are prized for the acidity of the α-hydrogen atoms situated between the two carbonyl groups, which allows for easy formation of a stabilized enolate ion. This enolate can then act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions.

What sets this particular molecule apart is its multifunctional nature. Beyond the core β-keto ester moiety, it possesses an additional ketone and a bulky cyclohexyl group. This combination of features within a single molecule allows for a diverse range of chemical transformations, making it a valuable synthon for the construction of complex organic molecules. researchgate.net The presence of multiple reactive sites offers the potential for selective and sequential reactions, a key strategy in modern synthetic organic chemistry.

The study of polycarbonyl compounds, molecules containing two or more carbonyl groups, is a significant area of organic chemistry. acs.org These compounds are of interest due to the mutual influence of the carbonyl groups on each other's reactivity. nih.gov this compound, with its three carbonyl groups, is a prime example of a polycarbonyl compound.

The arrangement of the carbonyl groups in this molecule is not vicinal (adjacent), but rather they are separated by single carbon atoms. This 1,3- and 1,5-dicarbonyl relationship dictates the specific types of reactions the molecule is likely to undergo. For instance, the 1,3-dicarbonyl system (the β-keto ester portion) is prone to reactions like the Claisen condensation and various alkylation and acylation reactions at the central carbon. libretexts.org The 1,5-dicarbonyl relationship, on the other hand, opens up possibilities for intramolecular cyclization reactions, such as the Michael addition followed by an aldol (B89426) condensation, to form six-membered rings. The chemistry of polycarbonyl compounds is fundamental to the synthesis of a vast number of natural products and pharmaceuticals. researchgate.net

The chemical potential of this compound is a direct consequence of its distinct structural features. A detailed examination of these features reveals a molecule primed for a variety of synthetic transformations.

The key structural components and their associated chemical potential are summarized in the table below:

| Structural Feature | Inherent Chemical Potential |

| Ethyl Ester Group | Can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It also activates the adjacent methylene (B1212753) group. |

| Acetyl Group (Ketone) | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are weakly acidic. |

| Central Methylene Group (α-carbon) | Highly acidic due to its position between two carbonyl groups, readily forming a stabilized enolate for alkylation, acylation, and condensation reactions. |

| Cyclohexyl Ketone Group | The carbonyl carbon is an electrophilic center. The bulky cyclohexyl group can exert significant steric influence on the reactivity of the molecule, potentially leading to diastereoselective reactions. |

| 1,5-Dicarbonyl System | Prone to intramolecular reactions, such as Michael-aldol cyclizations, to form cyclic products. |

These features, working in concert, provide a rich tapestry of reactivity for the synthetic chemist to explore. The interplay between the electronic effects of the carbonyl groups and the steric hindrance of the cyclohexyl moiety can be exploited to achieve high levels of selectivity in chemical reactions.

The following table provides a summary of the key functional groups present in this compound and their typical reactivity patterns.

| Functional Group | Type | Reactivity |

| C=O (Ester) | Carbonyl | Nucleophilic acyl substitution |

| C=O (Acetyl) | Carbonyl | Nucleophilic addition |

| C=O (Cyclohexyl Ketone) | Carbonyl | Nucleophilic addition |

| C-H (α to two C=O) | Acidic Proton | Deprotonation to form enolate |

Structure

3D Structure

Properties

Molecular Formula |

C14H22O4 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate |

InChI |

InChI=1S/C14H22O4/c1-3-18-14(17)12(10(2)15)9-13(16)11-7-5-4-6-8-11/h11-12H,3-9H2,1-2H3 |

InChI Key |

IKVJBUXJHCLHDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1CCCCC1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Acetyl 4 Cyclohexyl 4 Oxobutanoate

Classical Condensation Strategies and Their Modern Evolution

The foundation for synthesizing complex molecules like Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate often lies in classical carbon-carbon bond-forming reactions. These time-honored strategies, including condensation and acylation reactions, have been refined over decades to provide efficient pathways to crucial intermediates.

Claisen Condensation Derivatives and Related Approaches

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters from two ester molecules. youtube.comlibretexts.orgopenstax.org The mechanism involves the base-mediated deprotonation of an ester at its α-carbon to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide group, yielding the β-keto ester. libretexts.orgyoutube.com

While not directly producing the final target molecule, this reaction is vital for creating key precursors. For instance, a crossed Claisen condensation between ethyl cyclohexanecarboxylate (B1212342) and ethyl acetate (B1210297) could be employed to synthesize ethyl 3-cyclohexyl-3-oxopropanoate, a valuable β-keto ester intermediate.

Table 1: Key Steps in Claisen Condensation

| Step | Description |

|---|---|

| 1. Enolate Formation | A base, typically an alkoxide corresponding to the ester's alcohol portion, removes an acidic α-proton from an ester molecule. |

| 2. Nucleophilic Attack | The resulting ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. |

| 3. Elimination | The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to form the β-keto ester. |

| 4. Deprotonation | The newly formed β-keto ester is deprotonated by the alkoxide base, shifting the equilibrium to favor product formation. |

| 5. Protonation | A final acidic workup step reprotonates the enolate to yield the neutral β-keto ester product. youtube.com |

Acylation Reactions of Stabilized Carbanions and Enolates

The introduction of acyl groups onto stabilized carbanions is a powerful method for constructing dicarbonyl and tricarbonyl systems. The synthesis of this compound relies heavily on the precise acylation of pre-formed enolates. A plausible pathway involves the regioselective α-acylation of a γ-keto ester precursor, Ethyl 4-cyclohexyl-4-oxobutanoate.

Derivatives of malonic acid are highly effective starting materials for synthesizing carbonyl compounds. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic diester, is particularly useful due to its high acidity and reactivity. wikipedia.org Carboxylic acids can be condensed with Meldrum's acid to form acyl-Meldrum's acid derivatives. rsc.orgorgsyn.org These intermediates are versatile synthons that can be converted into β-keto esters by refluxing in an appropriate alcohol. wikipedia.orgorgsyn.org This method provides a reliable route to the β-keto ester precursors needed for more complex structures. For example, fatty β-ketoesters have been synthesized in good yields from fatty acids and Meldrum's acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). rsc.orgresearchgate.net

The direct introduction of an ester group at the α-position of a ketone is a common strategy for β-keto ester synthesis. This is achieved by generating a ketone enolate, typically with a strong base like lithium diisopropylamide (LDA), and then quenching the enolate with a carboxylating agent. nih.govnih.gov The regioselectivity of the initial deprotonation is key to controlling the final product structure. While sources like carbon dioxide can be used, more activated reagents are common. nih.govresearchgate.net This principle of regioselective enolate formation and subsequent reaction is directly applicable to the synthesis of the target molecule, where an enolate of a γ-keto ester is acylated instead of carboxylated.

Reactivity with Activated Carbonyl Precursors (e.g., Ethyl Chloroformate)

Ethyl chloroformate is an effective electrophile for the C-acylation of pre-formed ketone enolates to produce β-keto esters. nih.govwikipedia.org This reaction provides a rapid and general method that is applicable to a variety of ketones, including cyclic and acyclic systems. nih.govnih.gov The process involves treating the ketone with a suitable base to form the enolate, which then reacts with ethyl chloroformate. This approach has proven successful for ketones bearing various functional groups. nih.govresearchgate.net

The synthesis of the target molecule, this compound, would follow a similar logic. The precursor, Ethyl 4-cyclohexyl-4-oxobutanoate, can be treated with a strong, non-nucleophilic base to regioselectively form the enolate at the carbon alpha to the ester. This enolate is then reacted with a different activated carbonyl precursor, acetyl chloride, to install the required acetyl group at the C2 position.

Table 2: Synthesis of β-Keto Esters using Ethyl Chloroformate and Ketones

| Ketone | Base | Product (β-Keto Ester) | Yield |

|---|---|---|---|

| Acetophenone (B1666503) | NaH | Ethyl benzoylacetate | High |

| Cyclohexanone (B45756) | LDA | Ethyl 2-oxocyclohexanecarboxylate | Good |

| Propiophenone | NaH | Ethyl 2-benzoylpropanoate | Moderate |

Data derived from general procedures described in the literature. nih.govnih.gov

Contemporary Catalytic Routes for Beta-Keto Ester Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder conditions, higher selectivity, and greater efficiency.

Palladium-catalyzed reactions provide a modern alternative for manipulating β-keto esters. For instance, allyl β-keto carboxylates can react with a palladium(0) catalyst to generate π-allylpalladium enolates after decarboxylation. nih.gov These highly reactive intermediates can then undergo a variety of subsequent transformations, including reductive elimination to form α-allyl ketones or β-hydride elimination to yield α,β-unsaturated ketones. These palladium-catalyzed processes expand the synthetic utility of β-keto esters beyond classical enolate chemistry. nih.gov

Furthermore, biocatalysis offers an environmentally friendly and highly selective approach. Enzymes, such as lipases, can catalyze the transesterification of β-keto esters under mild, solvent-free conditions. For example, Candida antarctica lipase (B570770) B (CALB) has been used to synthesize a variety of β-keto esters in high yields. google.com A significant advantage of this enzymatic approach is the ability to perform kinetic resolutions of racemic alcohols, providing access to optically active chiral β-keto esters, which are valuable building blocks in natural product synthesis. google.com More recently, photoredox and dual catalytic systems have emerged for the synthesis of complex ketones and their derivatives, offering novel pathways for C-C bond formation under mild conditions. organic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds and the introduction of complex functional groups, which are essential for assembling the this compound framework.

Palladium-Mediated Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C bond formation. The α-arylation and α-alkylation of keto esters are well-established methods that can be conceptually applied to the synthesis of the target molecule. nih.govnih.govorganic-chemistry.org A general approach involves the coupling of an ester enolate with a suitable electrophile. For the synthesis of this compound, a plausible disconnection would involve the palladium-catalyzed coupling of a cyclohexyl-containing fragment to a precursor of the acetyl-butanoate chain.

Research by Johnson and colleagues, for instance, demonstrates the palladium-catalyzed β-arylation of α-keto esters using a catalyst system derived from Pd₂(dba)₃ and PᵗBu₃. organic-chemistry.org This methodology allows for the coupling of α-keto ester enolates with aryl bromides, providing access to an array of β-stereogenic α-keto esters. nih.govorganic-chemistry.org Adapting this to the target molecule could involve the reaction of an enolate derived from ethyl acetoacetate (B1235776) with a cyclohexylcarbonyl-containing electrophile in a Michael-type addition or direct alkylation, facilitated by a palladium catalyst. Furthermore, palladium-catalyzed asymmetric alkylation of β-ketoesters is a powerful strategy for creating stereocenters, which is relevant for controlling the chirality at the C2 position of the butanoate backbone. nih.gov Another relevant strategy is the palladium-mediated one-pot synthesis of 1,5-diketones from allyl alcohols and aryl ketones, which establishes the same 1,5-dicarbonyl relationship present in the target compound. rsc.org

Table 1: Palladium-Catalyzed Reactions for Keto Ester Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ / PᵗBu₃ | α-Keto Ester Enolate + Aryl Bromide | β-Aryl α-Keto Ester | Provides access to β-stereogenic centers; can be conducted without a glovebox. organic-chemistry.org |

| Pd(OAc)₂ / o-biphenyl phosphines | Ester Enolate + Aryl Bromide/Chloride | α-Aryl Ester | High yields and selectivity for monoarylation; can create quaternary centers. acs.org |

Niobium-Catalyzed Methodologies

Niobium catalysts, particularly niobium(V) chloride (NbCl₅), have emerged as effective Lewis acids for various organic transformations. One of the most relevant applications for the synthesis of β-keto esters is the C-H insertion reaction of α-diazoesters into aldehydes. organic-chemistry.orgdocumentsdelivered.com

A study by Yadav et al. demonstrated that aldehydes react efficiently with ethyl diazoacetate in the presence of 5 mol% of NbCl₅ to yield the corresponding β-keto esters. organic-chemistry.org This protocol is notable for its mild reaction conditions, high selectivity, and the catalyst's moisture stability and ease of handling. organic-chemistry.org For the synthesis of a precursor to this compound, one could envision reacting cyclohexanecarboxaldehyde (B41370) with ethyl diazoacetate to form ethyl 3-cyclohexyl-3-oxopropanoate. This intermediate could then be further elaborated at the α-position to introduce the acetyl group. While this demonstrates a route to a key fragment, other niobium compounds like niobium(V) oxide have been primarily reported as efficient catalysts for the transesterification of existing β-keto esters rather than their de novo synthesis. researchgate.netlookchem.com

Table 2: Niobium-Catalyzed Synthesis of β-Keto Esters

| Catalyst | Reactants | Product | Yield | Conditions |

|---|

Other Metal-Promoted Coupling and Acylation Reactions

Beyond palladium and niobium, a variety of other metals are effective in promoting reactions to form β-keto esters and related 1,5-dicarbonyl structures. These methods often provide alternative reactivity and substrate scope.

For example, ruthenium complexes have been used to catalyze the alkylation of cyclopropanols to furnish diverse 1,5-diketones. organic-chemistry.org This strategy involves a C-C bond activation and carbene migratory insertion, representing a distinct mechanistic pathway to the 1,5-dicarbonyl core. Nickel catalysis has been employed for the three-component reductive alkylacylation of activated alkenes, providing another route to complex ketones from simple precursors. organic-chemistry.org Additionally, magnesium enolates of substituted malonic acid half-oxy-esters serve as effective pronucleophiles in decarboxylative Claisen condensation reactions with various acyl donors to produce functionalized β-keto esters. organic-chemistry.org

Asymmetric Organocatalytic Synthesis

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals, often providing high enantioselectivity under mild conditions. These strategies are particularly well-suited for the construction of chiral centers in polycarbonyl compounds like this compound.

Enantioselective Approaches for Beta-Keto Esters with Branched Substituents

The synthesis of β-keto esters containing chiral centers, especially those with bulky or branched substituents like a cyclohexyl group, is a significant challenge where organocatalysis has excelled. acs.orgresearchgate.net The core strategy often involves the reaction of a prochiral β-keto ester or a precursor with an electrophile in the presence of a chiral organocatalyst.

Cinchona-derived organocatalysts, for example, have been successfully used in the enantioselective peroxidation of γ,δ-unsaturated β-keto esters. nih.gov More directly applicable is the enantioselective Mannich reaction between β-keto esters and N-Boc-protected imines, which tolerates both aromatic and aliphatic substituents on each component. lookchem.com This demonstrates the capacity of organocatalytic systems to handle sterically demanding groups. Research on multicomponent asymmetric allylic alkylation has shown that substrates bearing secondary alkyl groups, including cyclohexyl, can react with high yield and excellent enantioselectivity (97:3–98:2 er). acs.org These methodologies provide a clear precedent for achieving high enantiomeric purity at the C2 position of the butanoate chain, even in the presence of the adjacent acetyl group and the remote cyclohexyl moiety.

Table 3: Enantioselective Organocatalytic Reactions

| Catalyst Type | Reaction | Substrate Features | Enantioselectivity |

|---|---|---|---|

| Chiral Base (Quinine-derived) | Biomimetic Transamination | α-Keto Esters with β-branches | 87-95% ee nih.gov |

| Urea-Thiourea Catalyst | Mannich Reaction | β-Keto Esters + Aliphatic/Aromatic Imines | Good enantiomeric purity lookchem.com |

Stereochemical Control in Polycarbonyl Systems

Achieving stereochemical control in molecules with multiple carbonyl groups, such as the 1,5-dicarbonyl system in this compound, is crucial for synthesizing specific stereoisomers. The spatial relationship between the two carbonyl groups and the substituent at the C2 position must be precisely controlled.

Organocatalysis offers powerful methods for controlling such complex stereochemical arrays. The Michael addition is a key reaction for forming 1,5-dicarbonyl compounds, and its asymmetric variant is well-established. For instance, the direct Michael addition of α,β-unsaturated aldehydes with acetophenone catalyzed by a Jørgensen-Hayashi catalyst can produce δ-keto aldehydes with high enantioselectivity (up to 98% ee). organic-chemistry.org This establishes a chiral 1,5-dicarbonyl relationship that is directly analogous to the target structure. Furthermore, understanding the retro-Michael reaction in 1,5-dicarbonyl compounds, which can be subject to kinetic resolution using organocatalysts, provides insight into the stereochemical stability and formation of these systems. uva.esresearchgate.net The ability to resolve racemic 1,5-dicarbonyl compounds highlights the fine-tuned stereochemical recognition achievable with chiral organocatalysts. uva.es

Electrochemical Synthesis as a Green Chemistry Alternative

In recent years, electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional organic synthesis, which often relies on stoichiometric oxidants or reductants. rsc.org By using electrons as traceless reagents, electrochemistry can minimize waste and avoid harsh reaction conditions, aligning with the principles of green chemistry. rsc.org

While a direct electrochemical synthesis for this compound has not been extensively detailed, the synthesis of related β-keto spirolactones demonstrates a viable pathway. rsc.org This approach involves the electrochemical oxidation of a deprotonated β-keto ester to form a radical intermediate. rsc.org This radical can then engage in carbon-carbon bond formation. rsc.org

A proposed electrochemical approach for the target compound could involve the coupling of a cyclohexyl-containing radical species with an enolate derived from ethyl acetoacetate. The general mechanism would proceed via the following steps:

Enolate Formation: A base deprotonates ethyl acetoacetate to form the corresponding enolate.

Electrochemical Oxidation: The enolate is oxidized at the anode to generate a nucleophilic radical intermediate.

Radical Coupling: This radical couples with a suitable cyclohexyl-containing electrophile or radical.

This method avoids the use of stoichiometric metallic oxidants and can often be performed in greener solvents like acetone (B3395972) and water. rsc.org The development of such electrochemical protocols offers a promising route for the efficient and environmentally benign synthesis of complex β-keto esters. rsc.org

| Feature | Conventional Synthesis (e.g., Michael Addition) | Proposed Electrochemical Synthesis |

|---|---|---|

| Reagents | Strong bases (e.g., sodium ethoxide), stoichiometric reagents | Electrons (from electricity), catalytic base |

| Byproducts | Salt byproducts, spent reagents | Minimal, often gaseous byproducts (e.g., H₂) |

| Conditions | Often requires anhydrous conditions, inert atmospheres | Mild conditions, potentially aqueous or green solvents rsc.org |

| Sustainability | Lower atom economy, more waste generation | High atom economy, reduced environmental impact rsc.org |

Strategic Incorporation of the Cyclohexyl Moiety and its Precursors

Cyclohexanone serves as a readily available and versatile starting material for introducing the cyclohexyl moiety. A primary strategy involves converting cyclohexanone into an α,β-unsaturated ketone, specifically 1-cyclohexylprop-2-en-1-one (cyclohexyl vinyl ketone), which can then act as a Michael acceptor.

The synthesis proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org In this case, the enolate of ethyl acetoacetate acts as the Michael donor. libretexts.orglibretexts.org The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the active methylene (B1212753) group of the ethyl acetoacetate to form a stable enolate ion. libretexts.orglibretexts.org This enolate then attacks the β-carbon of the cyclohexyl vinyl ketone, leading to the formation of the desired 1,5-dicarbonyl structure after protonation. libretexts.orgaskfilo.com

The general mechanism is as follows:

Enolate Formation: Ethyl acetoacetate is deprotonated by a base (e.g., NaOEt) to form a nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated cyclohexyl ketone.

Protonation: The resulting enolate is protonated by the solvent or a mild acid to yield the final product, this compound.

| Component | Role | Example |

|---|---|---|

| Michael Donor | Nucleophile source (stable enolate) | Ethyl acetoacetate libretexts.org |

| Michael Acceptor | Electrophilic α,β-unsaturated carbonyl | 1-cyclohexylprop-2-en-1-one |

| Catalyst | Base to generate the enolate | Sodium ethoxide (NaOEt) libretexts.org |

| Solvent | Reaction medium | Ethanol |

The synthesis of this compound inherently involves stereochemical considerations. The carbon atom to which the cyclohexyl group is attached (C4) is a stereocenter. Therefore, the reaction can potentially produce a racemic mixture of enantiomers.

Furthermore, the cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. When substituted, the two chair conformers are not energetically equivalent. The substituent (in this case, the butanoyl chain) will preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This conformational preference can influence the molecule's reactivity in subsequent transformations.

Achieving stereocontrol in the synthesis is a significant challenge. Asymmetric Michael additions, using chiral catalysts, can be employed to favor the formation of one enantiomer over the other. For instance, methods have been developed for the highly enantioselective chlorination of β-keto esters using chiral Lewis acid catalysts, which creates a tertiary stereocenter that can be further substituted. acs.org Similarly, dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, have been successfully applied to related keto esters. unc.edu These advanced strategies are crucial for producing enantiomerically pure this compound for applications where specific stereoisomers are required.

| Stereochemical Feature | Description | Implication |

|---|---|---|

| Chiral Center | The C4 carbon, bonded to the cyclohexyl group, an acetyl group, a hydrogen, and the rest of the chain, is a stereocenter. | The compound exists as a pair of enantiomers (R and S). Asymmetric synthesis is needed for enantiopure products. |

| Conformational Isomerism | The cyclohexyl ring exists in rapidly interconverting chair conformations. | The substituent prefers the equatorial position, influencing the molecule's three-dimensional shape and reactivity. |

| Diastereoselectivity | If other stereocenters are present or created, diastereomers can be formed. The bulky cyclohexyl group can direct the approach of reagents. | Controlling the relative stereochemistry between multiple centers is crucial for synthesizing a specific isomer. |

Modular and Convergent Synthetic Paradigms Applied to the Compound

For complex molecules like this compound, linear synthetic routes can be inefficient. Modular and convergent syntheses offer more powerful and flexible alternatives.

A convergent synthesis involves preparing different fragments (modules) of the target molecule independently and then coupling them together in the final stages. This approach is generally more efficient and higher-yielding than a linear synthesis where the main carbon chain is built step-by-step.

For the target compound, a convergent approach would involve:

Module A Synthesis: Preparation of a cyclohexyl-containing electrophile. This could be the aforementioned 1-cyclohexylprop-2-en-1-one or a related species like cyclohexylacetyl chloride.

Module B Synthesis: Preparation of the nucleophilic component, which is the enolate of ethyl acetoacetate.

A modular approach extends this concept by allowing for variations in the starting materials for each module. This flexibility enables the rapid synthesis of a library of related compounds by simply swapping out one module for another. For example, by replacing cyclohexanone with other cyclic or acyclic ketones in the synthesis of Module A, a diverse range of analogues of the final product can be generated. This paradigm is particularly valuable in medicinal chemistry and materials science for structure-activity relationship studies. Vicinal ketoesters are often used as key intermediates in the total synthesis of natural products due to their versatile reactivity. beilstein-journals.org

Reaction Mechanisms and Comprehensive Chemical Reactivity of Ethyl 2 Acetyl 4 Cyclohexyl 4 Oxobutanoate

Enolate Chemistry and Nucleophilic Reactivity

The presence of two carbonyl groups significantly influences the chemistry of the adjacent α-carbon, leading to the formation of a stabilized enolate ion. This enolate is a potent nucleophile and a key intermediate in many reactions of β-keto esters.

Mechanisms of Enolization and Enolate Generation

Enolization, the process of forming an enol or enolate, can be catalyzed by either acid or base. In the presence of a base, an α-hydrogen is abstracted, forming an enolate ion. youtube.com This process is reversible, but the equilibrium can be driven towards the enolate by using a strong base. masterorganicchemistry.com The negative charge on the resulting enolate is delocalized through resonance between the α-carbon and the oxygen atoms of both carbonyl groups, which greatly stabilizes the anion. mcat-review.orglibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base, such as the solvent, can then remove the α-hydrogen to form an enol.

Acidity of Alpha-Hydrogens and Resulting Reactivity Patterns

The α-hydrogens of β-keto esters are significantly more acidic than those of simple ketones or esters. pharmaxchange.info This increased acidity is due to the electron-withdrawing inductive effects of the two adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting conjugate base (the enolate). mcat-review.orglibretexts.org The pKa of the α-hydrogen in a typical β-keto ester is around 11, making it possible to generate the enolate using common bases like sodium ethoxide. pharmaxchange.infoopenstax.org

The enhanced acidity of these protons dictates the regioselectivity of deprotonation, ensuring that the enolate forms exclusively at the carbon situated between the two carbonyl functionalities. libretexts.org This site-specific generation of the nucleophilic enolate is fundamental to its subsequent reactions.

Alkylation and Acylation Reactions of Beta-Keto Ester Enolates

The enolate generated from Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate readily reacts with alkyl halides in an S\N2 reaction to form an α-alkylated β-keto ester. masterorganicchemistry.comlibretexts.org A strong base, such as lithium diisopropylamide (LDA), is often used to ensure complete formation of the enolate. libretexts.org The reaction involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide. jove.comjove.com This process can be repeated to introduce a second alkyl group if another acidic α-hydrogen is present. libretexts.orgjove.com

Acylation: The C-acylation of ketone enolates is a crucial method for synthesizing β-keto esters. acs.org The enolate of a β-keto ester can also undergo acylation when treated with an acylating agent, such as an acid chloride or an anhydride, to introduce an additional acyl group at the α-position. acs.org This reaction proceeds via nucleophilic acyl substitution.

Table 1: Comparison of pKa Values for Different Types of Carbonyl Compounds

| Compound Type | Example | Approximate pKa |

| Alkane | Ethane | ~50 |

| Ketone | Acetone (B3395972) | ~19-21 |

| Aldehyde | Acetaldehyde | ~16-18 |

| Ester | Ethyl acetate (B1210297) | ~25 |

| β-Diketone | Acetylacetone | ~9 |

| β-Keto Ester | Ethyl acetoacetate (B1235776) | ~11 |

| β-Diester | Diethyl malonate | ~13 |

Data sourced from multiple chemical literature sources. libretexts.orgpharmaxchange.infoopenstax.org

Carbonyl Group Reactivity and Functional Group Interconversions

The two ketone carbonyls and the ester carbonyl in this compound exhibit distinct reactivities, allowing for selective transformations.

Nucleophilic Addition and Acyl Substitution at the Ester Carbonyl

The ester functional group can undergo nucleophilic acyl substitution. vanderbilt.edu In this two-step mechanism, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edu Subsequently, the leaving group (the ethoxide group in this case) is eliminated to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. vanderbilt.edu Basic hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.com

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines yields an amide. vanderbilt.edu

Esters are generally less reactive towards nucleophiles than acid chlorides or anhydrides. vanderbilt.edu

Differential Reactivity of the Acetyl and Cyclohexyl-Oxo Ketone Moieties

The molecule contains two different ketone functionalities: an acetyl group and a cyclohexyl-oxo group. The reactivity of these ketone carbonyls towards nucleophilic attack can be influenced by steric and electronic factors.

The carbonyl carbon of the acetyl group is generally more accessible to nucleophiles than the carbonyl carbon of the cyclohexyl-oxo group due to the smaller size of the methyl group compared to the cyclohexyl ring. This steric hindrance can lead to preferential reaction at the acetyl carbonyl under certain conditions.

Electronically, both ketone groups are activated by the adjacent carbonyl of the ester. However, the relative electrophilicity can be subtly influenced by the nature of the attached groups. These differences in reactivity can be exploited to achieve selective chemical modifications at one of the ketone positions.

Selective Reductive Transformations of Polycarbonyl Functions

The presence of two distinct carbonyl groups (a ketone and the ketone part of a β-keto ester) in this compound allows for selective reductive transformations. The selective reduction of one carbonyl group in the presence of another is a challenging yet valuable transformation in organic synthesis. The outcome of such reductions is highly dependent on the nature of the reducing agent and the reaction conditions.

While specific studies on the selective reduction of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds such as ethyl 2-oxo-4-phenylbutanoate. researchgate.netnih.gov In these systems, chemo- and enantioselective reductions are often achieved using biocatalysts or chiral chemical reagents.

For instance, microbial reductions have been shown to be highly effective in the enantioselective reduction of the α-keto group in similar substrates. researchgate.netnih.gov Various microorganisms, including species of Candida, Rhodotorula, and Saccharomyces, have been employed to produce chiral hydroxy esters with high enantiomeric excess. researchgate.netnih.govoup.comtandfonline.com These biocatalytic reductions typically proceed under mild conditions and offer a green alternative to traditional chemical methods. The table below summarizes typical outcomes for the reduction of a structurally similar compound, ethyl 2-oxo-4-phenylbutanoate.

Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate

| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Candida krusei SW2026 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 99.7% | 95.1% | researchgate.net |

| Rhodotorula minuta IFO 0920 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 95% | - | nih.gov |

| Candida holmii KPY 12402 | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94% | - | nih.gov |

| Baker's Yeast | Ethyl (R)-2-hydroxy-4-phenylbutanoate | >99% | - | researchgate.net |

Chemical reducing agents can also be employed for the selective reduction of polycarbonyl compounds. The choice of reagent dictates which carbonyl group is reduced. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that would likely preferentially reduce the more reactive cyclohexyl ketone over the ester group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities.

Intramolecular Cyclization Pathways

The structure of this compound is amenable to intramolecular cyclization reactions, which are powerful methods for the construction of cyclic molecules.

While a classic Dieckmann condensation involves the intramolecular reaction of a diester to form a β-keto ester, the principles of this reaction can be applied to molecules like this compound. openstax.org In the presence of a strong base, an enolate can be formed at the carbon α to the ethyl ester. This enolate can then attack the cyclohexyl ketone carbonyl, leading to a cyclization. However, this is more accurately described as an intramolecular aldol-type reaction rather than a true Dieckmann condensation.

A more plausible Dieckmann-like cyclization would occur if the acetyl group were replaced by an ester, creating a 1,6-diester system. In its current form, the most likely intramolecular reaction under basic conditions is an aldol (B89426) condensation. Deprotonation at the carbon between the two carbonyl groups or at the methyl group of the acetyl moiety can generate an enolate, which can then attack the cyclohexyl ketone.

The polyfunctional nature of this compound makes it a potential precursor for the synthesis of fused and spirocyclic systems. Intramolecular reactions can lead to the formation of complex polycyclic structures.

For instance, an intramolecular Michael addition could lead to the formation of a fused ring system. If the cyclohexyl ring were to contain an α,β-unsaturated ketone functionality, the enolate of the butanoate chain could act as a Michael donor.

The synthesis of spirocyclic compounds often involves an intramolecular reaction where a new ring is formed at a quaternary carbon center. While not directly applicable to the starting material, derivatives of this compound could be envisioned to undergo such cyclizations. For example, if the cyclohexyl ketone is converted into an epoxide, intramolecular attack by the enolate of the β-keto ester could lead to a spirocyclic lactone.

Intermolecular Condensation Reactions

The active methylene (B1212753) group and the carbonyl functionalities of this compound make it an excellent substrate for various intermolecular condensation reactions.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. researchgate.netresearchgate.net this compound possesses an active methylene group between the acetyl and ester carbonyls, making it a suitable substrate for this reaction.

In a typical Knoevenagel condensation, the active methylene group of this compound would be deprotonated by a weak base (e.g., piperidine, morpholine) to form a stabilized enolate. This enolate would then act as a nucleophile, attacking the carbonyl of an aldehyde or ketone. Subsequent dehydration would yield a new α,β-unsaturated system.

Studies on the Knoevenagel condensation of a similar compound, ethyl 4-chloro-3-oxobutanoate, with various aromatic aldehydes have been reported. researchgate.netresearchgate.net These reactions, often carried out in ionic liquids, proceed in good yields and can exhibit diastereoselectivity. researchgate.netresearchgate.net The table below shows results from the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with benzaldehyde (B42025) under different conditions.

Table 2: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Benzaldehyde

| Solvent | Catalyst | Time (h) | Yield (%) | (E)/(Z) Ratio | Reference |

|---|---|---|---|---|---|

| [bmim(PF₆)] | Morpholine/AcOH | 2 | 70 | 60/40 | researchgate.net |

| [bmim(NTf₂)] | Morpholine/AcOH | 2 | 84 | 56/44 | researchgate.net |

| Toluene | Piperidine/AcOH | 4 | 65 | - | researchgate.net |

| Benzene | Piperidine/AcOH | 6 | 58 | - | researchgate.net |

The enolate derived from this compound can also participate in Michael additions. wikipedia.org In this reaction, the enolate acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation.

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. A wide variety of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. The product of the Michael addition would be a 1,5-dicarbonyl compound, which could then be subjected to further transformations, such as intramolecular cyclization.

For instance, the reaction of the enolate of this compound with methyl vinyl ketone would yield a triketone, which could then undergo an intramolecular aldol condensation to form a six-membered ring.

Aldol-Type Condensations

The structure of this compound, possessing two carbonyl groups (a ketone and a β-keto ester), makes it an ideal candidate for intramolecular aldol-type condensation reactions. libretexts.orglibretexts.orgpressbooks.pub This process, occurring in the presence of an acid or base catalyst, leads to the formation of a cyclic product.

The mechanism is initiated by the formation of an enolate. In the presence of a base, a proton is abstracted from one of the α-carbon atoms. This compound has three potential α-carbons that could be deprotonated. However, the formation of a six-membered ring is thermodynamically favored over smaller, more strained rings. libretexts.orglibretexts.org Consequently, the enolate is most likely to form at the methyl group of the acetyl moiety.

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexyl ketone. This intramolecular cyclization results in the formation of a six-membered ring intermediate. Subsequent dehydration of the aldol addition product, typically promoted by heat, yields a stable α,β-unsaturated ketone, specifically a cyclohexenone derivative. The reversibility of the aldol reaction steps ensures that the more stable six-membered ring product is predominantly formed. libretexts.orglibretexts.orgpressbooks.pub

| Catalyst | Reaction Conditions | Predicted Major Product | Anticipated Yield |

|---|---|---|---|

| Base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat | Ethyl 2-(1-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl)acetate | Moderate to High |

| Acid (e.g., H₂SO₄, TsOH) | Organic solvent, heat with water removal | Ethyl 2-(3-methyl-2-oxocyclohex-3-en-1-yl)acetate | Moderate to High |

Hydrolytic and Decarboxylative Reaction Sequences

This compound, as a β-keto ester, can undergo a sequence of hydrolysis followed by decarboxylation to yield a ketone. aklectures.comnih.gov This two-step process can be initiated under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis and Decarboxylation:

Under acidic conditions, the ester is first hydrolyzed to the corresponding β-keto acid, 2-acetyl-4-cyclohexyl-4-oxobutanoic acid. youtube.comchemistrysteps.com This reaction is reversible, and its equilibrium can be driven towards the product by using an excess of water. chemistrysteps.com The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon gentle heating. The mechanism involves a cyclic transition state where the carboxyl group is lost as carbon dioxide, and an enol is formed, which then tautomerizes to the more stable ketone product, 1-cyclohexylbutane-1,3-dione. youtube.com

Base-Catalyzed Hydrolysis (Saponification) and Decarboxylation:

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification, which is an irreversible hydrolysis reaction. chemistrysteps.comquora.com This process yields the carboxylate salt of the β-keto acid. Subsequent acidification of the reaction mixture protonates the carboxylate to form the β-keto acid. As with the acid-catalyzed pathway, this intermediate readily decarboxylates upon heating to afford the same ketone product. aklectures.comyoutube.com The base-catalyzed hydrolysis is often preferred due to its irreversible nature, which can lead to higher yields. quora.com

The general conditions and expected products for these reaction sequences are outlined in the following table.

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed | 1. Dilute acid (e.g., H₃O⁺), heat 2. Gentle heating | 2-acetyl-4-cyclohexyl-4-oxobutanoic acid | 1-cyclohexylbutane-1,3-dione |

| Base-Catalyzed | 1. Base (e.g., NaOH), heat 2. Acid workup (H₃O⁺) 3. Gentle heating | Sodium 2-acetyl-4-cyclohexyl-4-oxobutanoate | 1-cyclohexylbutane-1,3-dione |

Transesterification Processes and Selectivity

Transesterification is a crucial reaction for modifying the ester group of this compound, allowing for the synthesis of a variety of other esters. nih.govrsc.org This transformation can be achieved using various catalysts, including chemical catalysts and enzymes, with the choice of catalyst often influencing the selectivity of the reaction.

Chemical Catalysis:

Acid catalysts, such as boric acid supported on silica, have been shown to be highly efficient for the transesterification of β-keto esters with a wide range of alcohols, including primary, secondary, allylic, and benzylic alcohols. nih.govrsc.org These reactions often proceed in high yields under solvent-free conditions. The structure of the alcohol generally has a minimal effect on the reaction's efficiency. rsc.org Lewis acids are also effective catalysts, likely proceeding through a six-membered transition state involving the coordination of the catalyst with both carbonyl oxygen atoms of the β-keto ester. rsc.org

Enzymatic Catalysis:

Lipases are widely used biocatalysts for the transesterification of esters due to their high selectivity and mild reaction conditions. d-nb.inforesearchgate.net Lipase-catalyzed transesterification offers the potential for regioselectivity and enantioselectivity, which is particularly valuable in the synthesis of complex molecules. nih.govnih.gov For dicarbonyl compounds like this compound, lipases can exhibit selectivity for one carbonyl group over the other. The selectivity of lipases can be influenced by the source of the enzyme, the reaction medium, and the structure of the alcohol. nih.gov For instance, some lipases show a preference for the less sterically hindered ester group.

The following table summarizes research findings on the transesterification of β-keto esters with various alcohols and catalysts, which can be considered analogous to the reactivity of this compound.

| β-Keto Ester | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Benzyl alcohol | Silica supported boric acid | Solvent-free, 80°C, 2h | 95 | rsc.org |

| Ethyl acetoacetate | β-Phenyl ethanol | Silica supported boric acid | Solvent-free, 80°C, 2.5h | 89 | rsc.org |

| Ethyl acetoacetate | n-Amyl alcohol | CeO₂ on hierarchical MFI | Solvent-free, optimized temp, 4h | 97 (conversion) | scholarsresearchlibrary.com |

| Ethyl acetoacetate | Various primary and secondary alcohols | Boric acid | Solvent-free, 80°C, 1-5h | 85-96 | nih.gov |

| Ethyl acetoacetate | tert-Amyl alcohol | None (with molecular sieves) | Not specified | High yields | researchgate.net |

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded no specific experimental results in the public domain. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, crucial for a thorough structural elucidation and characterization as outlined, is not available in scientific literature or chemical databases.

Efforts to locate specific data on the ¹H NMR chemical shifts, coupling constants, and multiplicities, as well as ¹³C NMR, DEPT, and quaternary carbon assignments for this particular molecule were unsuccessful. Consequently, an analysis based on two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to determine connectivity and stereochemistry cannot be performed.

Similarly, searches for high-resolution mass spectrometry (HRMS) data to ascertain the precise molecular formula and analyses of its fragmentation pathways have not returned any specific results for this compound.

While general principles of NMR and mass spectrometry are well-established for the structural analysis of organic molecules, the absence of specific experimental data for this compound prevents the creation of a detailed and accurate spectroscopic characterization as requested. The generation of data tables and in-depth discussion of research findings is therefore not possible at this time. Further empirical research is required to establish the spectroscopic profile of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Acetyl 4 Cyclohexyl 4 Oxobutanoate

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: a β-keto ester system and a cyclohexyl ketone moiety.

The most prominent features in the spectrum would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. libretexts.org Because the molecule contains two distinct carbonyl groups—an ester and a ketone—two separate C=O stretching bands are anticipated. Saturated aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹. vscht.czlibretexts.org The ketone group, specifically a cyclohexanone (B45756), typically absorbs around 1715 cm⁻¹. qiboch.compressbooks.pubbartleby.com Therefore, the spectrum should display strong, sharp peaks in these respective regions.

Additional key signals would include the C-O stretching vibration of the ester group, which is expected to appear as a strong band between 1300-1000 cm⁻¹. udel.edu The presence of the cyclohexyl and ethyl groups will be confirmed by C-H stretching vibrations from sp³-hybridized carbons, appearing just below 3000 cm⁻¹. libretexts.org Various C-H bending and rocking vibrations associated with the CH₂ and CH₃ groups would also be present in the fingerprint region (below 1500 cm⁻¹).

A summary of the predicted diagnostic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch | Ketone (Cyclohexyl) | ~1715 | Strong |

| C-H Stretch | Alkane (sp³ C-H) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| CH₂/CH₃ Bend | Alkyl groups | ~1465 and ~1375 | Medium |

This interactive table summarizes the expected IR absorption frequencies based on data from analogous structures like ethyl acetoacetate (B1235776) and cyclohexanone. vscht.czqiboch.comnist.gov

Advanced Chiroptical Methods (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

This compound possesses a stereogenic center at the C2 position (the α-carbon of the β-keto ester). Consequently, the molecule is chiral and can exist as a pair of enantiomers. Advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration (R or S) of such chiral molecules in solution. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions. researchgate.net For the title compound, the two carbonyl groups act as chromophores. The n→π* and π→π* electronic transitions of the ketone and ester carbonyls are expected to give rise to characteristic Cotton effects (positive or negative bands) in the ECD spectrum. The two enantiomers would produce mirror-image ECD spectra. By comparing the experimentally measured spectrum with spectra predicted by quantum-mechanical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration of the predominant enantiomer can be unambiguously assigned. researchgate.net

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region, which corresponds to vibrational transitions. nih.gov VCD is highly sensitive to the three-dimensional structure of a molecule, providing detailed conformational and configurational information. An experimental VCD spectrum of this compound would show a complex pattern of positive and negative bands corresponding to its various vibrational modes. As with ECD, comparison of this experimental spectrum to one calculated for a specific enantiomer (e.g., the S-enantiomer) allows for a reliable determination of the absolute configuration in solution. While no specific chiroptical data has been published for this compound, these techniques represent the state-of-the-art for stereochemical elucidation.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound. If a suitable crystal of this compound were obtained, single-crystal X-ray diffraction analysis would provide a definitive atomic-level map of the molecule.

The resulting crystal structure would reveal precise data, including:

Bond Lengths and Angles: Providing confirmation of the molecular connectivity.

Torsional Angles: Detailing the conformation of the flexible ethyl ester and the butanoate chain.

Conformation of the Cyclohexyl Ring: Determining if the ring adopts a chair, boat, or other conformation in the solid state.

Intermolecular Interactions: Unveiling how the molecules pack in the crystal lattice through forces like hydrogen bonding or van der Waals interactions.

Crucially, for a chiral compound that crystallizes in a non-centrosymmetric space group, X-ray crystallography using anomalous dispersion can determine the absolute configuration without ambiguity. nih.gov While several crystal structures of related β-keto ester derivatives have been reported, confirming their molecular geometries, a specific crystallographic study for this compound is not currently available in the public domain. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl 2 Acetyl 4 Cyclohexyl 4 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate, these methods can provide a deep understanding of its electronic behavior and stability. mdpi.commdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A DFT analysis of this compound would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost. biointerfaceresearch.com

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This information is crucial for understanding the reactivity of the molecule, identifying electrophilic and nucleophilic sites. For instance, the carbonyl carbons would be expected to carry a significant positive charge, making them susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Partial Atomic Charges using DFT (Note: This is a hypothetical table based on general principles of organic chemistry and DFT calculations on similar molecules.)

| Atom | Predicted Partial Charge (e) |

| Carbonyl Carbon (acetyl) | +0.5 to +0.7 |

| Carbonyl Oxygen (acetyl) | -0.5 to -0.7 |

| Carbonyl Carbon (ester) | +0.4 to +0.6 |

| Carbonyl Oxygen (ester) | -0.4 to -0.6 |

| Ether Oxygen (ester) | -0.3 to -0.5 |

| Alpha-Carbon | -0.1 to +0.1 |

Computational methods can predict spectroscopic data, which is invaluable for validating experimental findings.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for this compound would be compared to experimental spectra to confirm the structure. For example, the protons on the carbon adjacent to the two carbonyl groups would be expected to have a characteristic downfield chemical shift.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These frequencies correspond to the peaks in an infrared (IR) spectrum. The most prominent peaks would be associated with the C=O stretching vibrations of the ketone and ester groups, typically appearing in the region of 1650-1750 cm⁻¹. The calculated spectrum can aid in the assignment of experimental IR bands. stanford.edu

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This is a hypothetical table based on typical IR frequencies for these functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Ketone | C=O Stretch | 1705 - 1725 |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 3000 |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly due to the cyclohexane (B81311) ring and the rotatable bonds in the side chain, gives rise to multiple possible conformations.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. However, it can undergo a ring-flip to an alternative chair conformation. For a substituted cyclohexane, the preferred conformation is the one where the bulky substituent (the butanoate group) occupies an equatorial position to minimize 1,3-diaxial interactions. Computational analysis would involve geometry optimization of both the equatorial and axial conformers to determine their relative energies. The energy difference would allow for the calculation of the equilibrium constant between the two conformers.

β-keto esters like this compound can exist in equilibrium with their enol tautomers. umsl.edu There are two possible enol forms for this molecule. Computational chemistry can be used to calculate the relative stabilities of the keto and enol forms. umsl.edu This is achieved by optimizing the geometry of each tautomer and calculating their electronic energies. The solvent can have a significant impact on the keto-enol equilibrium, and this can be modeled using implicit or explicit solvent models in the calculations. Generally, the keto form is more stable in non-polar solvents, while polar solvents can favor the enol form through hydrogen bonding.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, one could investigate various reactions, such as its synthesis via Claisen condensation or its use in subsequent synthetic steps. researchgate.net

A theoretical study of a reaction mechanism would involve:

Locating Transition States: Identifying the transition state structure for each step of the reaction.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.

Mapping the Reaction Pathway: Following the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactants and products.

For example, in a base-catalyzed alkylation reaction at the alpha-carbon, DFT could be used to model the deprotonation step to form an enolate, followed by the nucleophilic attack of the enolate on an electrophile. This would provide insights into the stereoselectivity of the reaction, which is particularly relevant due to the chiral center created at the alpha-carbon.

Lack of Publicly Available Research Hinders In-Depth Analysis of this compound

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has been impeded by a significant lack of publicly available scientific literature and research data. Despite concerted efforts to locate scholarly articles and computational chemistry resources, no specific studies detailing the characterization of transition states, determination of activation energies, solvent effects, catalytic influences, or molecular dynamics simulations for this particular molecule could be identified.

The initial aim was to construct a detailed article focusing on the computational and theoretical investigations of this compound, adhering to a strict outline that included:

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

However, the absence of specific research on this compound makes it impossible to provide scientifically accurate and verifiable information for these sections. While general principles of computational chemistry and theoretical investigations are well-established for a wide range of molecules, applying these concepts to this compound without specific data would be speculative and would not meet the required standards of scientific accuracy.

Information on related but distinct compounds, such as Ethyl 2-acetyl-3-(4-bromo-anilino)butanoate and Ethyl 2-cyclohexylidene-3-oxobutanoate, is available. However, the structural and electronic differences between these molecules and the subject compound are significant enough that extrapolating data would be scientifically unsound.

Consequently, until dedicated research on the computational and theoretical aspects of this compound is conducted and published, a detailed and authoritative article on this specific topic cannot be produced.

Applications in Complex Molecular Synthesis and Analog Design

Role as a Key Intermediate in Natural Product Synthesis

The synthesis of natural products often involves mimicking the elegant and efficient strategies observed in nature. escholarship.org Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate is well-suited for this role, particularly in methodologies that emulate the biosynthetic pathways of polyketides.

Polyketides are a large and structurally diverse class of natural products assembled by polyketide synthases (PKSs) from simple acyl-CoA building blocks. sciepublish.comnih.gov Synthetic chemists often mimic this process by using β-keto esters and other dicarbonyl compounds as "extender units" to build complex carbon chains step-by-step. nih.govsyr.edu

This compound can function as a specialized extender unit. The cyclohexyl group can be envisioned as a pre-installed side chain, which upon incorporation into a growing molecular chain, mirrors the varied substitution patterns found in natural polyketides. researchgate.net This approach allows for the controlled introduction of a bulky, lipophilic cyclohexyl moiety, a structural feature present in various bioactive natural products. Synthetic strategies can harness the reactivity of the dicarbonyl system for sequential condensation reactions, effectively extending a molecular backbone while incorporating the specific cyclohexyl functionality.

A hallmark of polyketide biosynthesis is the precise control of stereochemistry at multiple centers along the carbon chain. nih.gov This is often achieved through the stereospecific reduction of β-keto groups to β-hydroxy groups by ketoreductase (KR) domains within the PKS machinery. nih.govresearchgate.net

In a laboratory setting, the β-keto group within the cyclohexylcarbonyl portion of this compound is a prime target for stereoselective reduction. Using chiral reducing agents or enzymatic (ketoreductase-based) methods, this ketone can be converted into a hydroxyl group with a specific stereochemical orientation (R or S). mdpi.com This transformation yields a chiral building block where the stereocenter is fixed. This new chiral fragment can then be used in subsequent steps of a total synthesis, ensuring that the desired three-dimensional structure of the final polyketide-like molecule is achieved. This control is crucial, as the biological activity of complex natural products is often highly dependent on their precise stereochemistry.

Versatile Building Block for Diverse Heterocyclic Scaffolds

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of a multitude of heterocyclic rings. This compound, possessing this key functional array, can be readily converted into pyrazolones, furans, pyrroles, quinolones, and pyrimidines, which are privileged structures in medicinal chemistry. nih.gov

The reaction of a β-keto ester with hydrazine (B178648) or its derivatives is a foundational method for synthesizing pyrazolones, a class of five-membered heterocycles with a history of use in pharmaceuticals. nih.gov This reaction, known as the Knorr pyrazolone (B3327878) synthesis, proceeds through a condensation-cyclization sequence. wikipedia.org

When this compound is treated with a hydrazine (e.g., hydrazine hydrate (B1144303) or phenylhydrazine), the more reactive acetyl ketone typically condenses with one nitrogen atom of the hydrazine, while the ethyl ester reacts with the other, leading to cyclization and the formation of a pyrazolone ring. The resulting molecule incorporates the cyclohexylcarbonylmethyl group as a substituent on the pyrazolone core. The choice of hydrazine reactant allows for further diversification of the final product.

| Reactant 1 | Reactant 2 | Expected Product Class |

| This compound | Hydrazine Hydrate | 3-(Cyclohexylcarbonylmethyl)-5-methyl-1H-pyrazol-5(4H)-one |

| This compound | Phenylhydrazine | 3-(Cyclohexylcarbonylmethyl)-5-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| This compound | Substituted Hydrazines | Variously N1-substituted pyrazolone derivatives |

This table illustrates the expected products based on established reactivity patterns of β-keto esters in the Knorr pyrazolone synthesis. nih.govresearchgate.net

The Paal-Knorr synthesis is a powerful method for constructing furan (B31954) and pyrrole (B145914) rings from 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com While this compound is a 1,3-dicarbonyl, it can be chemically modified through alkylation at the central carbon (C3) with an α-haloketone to generate a 1,4-dicarbonyl precursor suitable for the Paal-Knorr reaction.

Once the appropriate 1,4-dicarbonyl precursor is formed, the synthesis proceeds as follows:

Furan Synthesis : Treatment of the 1,4-dicarbonyl with an acid catalyst (e.g., sulfuric acid) and heat promotes intramolecular cyclization and dehydration to yield a highly substituted furan. wikipedia.orgorganic-chemistry.org

Pyrrole Synthesis : Reacting the 1,4-dicarbonyl with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions leads to the formation of a substituted pyrrole. organic-chemistry.orgresearchgate.net The substituents from the original β-keto ester and the alkylating agent precisely dictate the substitution pattern on the final heterocyclic ring.

The embedded functionalities within this compound also enable its use in multicomponent reactions and cyclocondensations to form six-membered heterocyclic systems like quinolones and pyrimidines. jchemrev.commdpi.com

Pyrimidine (B1678525) Synthesis : The Biginelli reaction is a classic one-pot synthesis that combines a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. In this context, this compound would react with an aldehyde and urea under acidic conditions. The resulting pyrimidine derivative would bear the cyclohexylcarbonylmethyl and methyl groups, as well as a substituent from the chosen aldehyde, offering a rapid route to complex, decorated pyrimidine cores. sciencepg.com

Quinolone Synthesis : The Gould-Jacobs reaction provides a pathway to quinolone scaffolds, which are central to many antibacterial agents. The synthesis typically begins with the reaction of an aniline (B41778) with a derivative of a β-keto ester, often ethyl ethoxymethylenemalonate. An analogous pathway could utilize this compound by first reacting it with a reagent like triethyl orthoformate to form an enol ether intermediate. This intermediate can then react with an aniline to undergo thermal cyclization and form a 4-hydroxyquinolone, which can be further modified. nih.govsciencepublishinggroup.com

| Heterocycle | Key Reaction | Necessary Co-reactants |

| Pyrimidine | Biginelli Reaction | An aldehyde, Urea (or Thiourea) |

| Quinolone | Gould-Jacobs Reaction | An aniline, Acetal-forming reagent (e.g., triethyl orthoformate) |

This table outlines the general synthetic strategies and required partners for converting the title compound into important six-membered heterocycles.

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific information available for the chemical compound "this compound" within the scope of the requested article outline.

Extensive searches were conducted to find data related to the applications of "this compound" in the following areas:

:

Access to Complex Spirocyclic and Annulated Systems

Precursor for Advanced Organic Syntheses:

Design and Synthesis of Analogs with Varied Cycloalkyl and Acyl Substituents

Asymmetric Synthesis of Chiral Intermediates and Building Blocks

Utility in Fine Chemical Synthesis and Specialty Materials Development

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline and focusing solely on "this compound". The absence of data for this specific compound in the public domain prevents the creation of the detailed and informative content required for each section and subsection.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Selective Catalytic Systems for the Compound's Synthesis

The synthesis of 1,4-dicarbonyl compounds, such as Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate, remains a significant challenge in organic synthesis. researchgate.netnih.gov Future research will likely focus on creating novel catalytic systems that can construct this framework with high efficiency and selectivity, moving beyond classical methods like Claisen condensation. google.com

Key areas of investigation will include:

Transition-Metal Catalysis: Exploration of rhodium, palladium, or copper-based catalysts for conjugate addition reactions could provide a direct route to the 1,4-dicarbonyl motif. nih.gov For instance, developing a catalytic system for the enantioselective conjugate addition of an ethyl acetoacetate (B1235776) equivalent to a cyclohexyl-α,β-unsaturated ketone would be a primary goal.

Organocatalysis: Chiral primary and secondary amine catalysts have shown effectiveness in the asymmetric reactions of cyclohexanones. organic-chemistry.org Designing organocatalysts that can mediate the stereocontrolled formation of the target compound through a tandem Michael-aldol or similar cascade reaction represents a promising frontier.

Biocatalysis: The use of enzymes, such as lipases, for the transesterification of β-keto esters under mild, solvent-free conditions suggests a potential green route. acs.org Research into engineered enzymes capable of catalyzing the key C-C bond-forming steps for the synthesis of this specific molecule could offer a highly selective and sustainable alternative.

| Catalyst Type | Potential Reaction | Key Research Goal |

| Rhodium/Chiral Ligand | Asymmetric Conjugate Addition | High enantioselectivity and diastereoselectivity |

| Chiral Amines | Tandem Michael-Aldol Reaction | Control over multiple stereocenters in a single step |

| Engineered Enzymes | C-C Bond Formation | Green synthesis with high specificity |

Exploration of Novel Chemo-, Regio-, and Stereoselective Transformations

The presence of two distinct carbonyl groups, an ester, and multiple acidic protons makes this compound a substrate ripe for the exploration of selective transformations. masterorganicchemistry.com A central challenge is to control which functional group reacts (chemoselectivity), at which position (regioselectivity), and with what spatial orientation (stereoselectivity). masterorganicchemistry.com

Future studies could target:

Selective Carbonyl Reduction: Developing methods to selectively reduce either the cyclohexanone (B45756) carbonyl or the butanoate chain carbonyl is a significant challenge. This could involve sterically demanding catalysts that differentiate between the two environments or substrate-directable reactions. Research into diastereoselective reductions of the cyclohexanone, influenced by the adjacent bulky side chain, would be particularly relevant for creating specific stereoisomers. researchgate.net

Enolate Chemistry: The compound possesses two enolizable positions. Research into the regioselective formation of either the kinetic or thermodynamic enolate would open pathways to a variety of functionalized derivatives. Subsequent stereoselective alkylation or aldol (B89426) addition reactions would allow for the construction of new stereocenters with high precision. pearson.com

Asymmetric Transformations: The development of catalytic asymmetric methods to introduce chirality is a key objective. This could involve asymmetric hydrogenation of the β-keto ester or asymmetric aldol reactions at one of the α-carbons, leading to optically active derivatives that are valuable as chiral building blocks. nih.govnih.govresearchgate.net

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should incorporate green chemistry principles from the outset.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters like temperature and mixing, which can improve selectivity and safety. acs.orgresearchgate.netresearchgate.net Developing a flow-based synthesis could enable the safe use of highly reactive intermediates and facilitate scalable, automated production. rsc.orgrug.nl For example, a multi-step flow sequence could combine the synthesis of the molecule with subsequent selective transformations, minimizing purification steps. acs.org

Green Solvents: Moving away from traditional volatile organic solvents is a critical goal. Research will focus on identifying and optimizing reaction conditions in greener alternatives such as bio-derived solvents, supercritical fluids, or even water, where applicable. The use of catalysts derived from waste materials, such as natural base catalysts, could also be explored to enhance the sustainability of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is fundamental. Catalytic approaches are inherently more atom-economical than stoichiometric reactions, reinforcing the importance of the research described in section 7.1.

Discovery of Unprecedented Reactivity Modes and Synthetic Pathways

Beyond predictable transformations, there is an opportunity to uncover novel reactivity patterns inherent to the unique electronic and steric properties of this compound.

Tandem Cyclizations: The 1,4-dicarbonyl relationship could be exploited in novel tandem or cascade reactions. For example, an intramolecular aldol condensation followed by dehydration could lead to complex fused-ring systems.

Transannular Reactions: Investigating reactions that involve interactions between the cyclohexyl ring and the butanoate side chain could reveal unexpected cyclization pathways.

Photochemical and Electrochemical Methods: The application of light (photochemistry) or electricity (electrochemistry) can enable unique transformations not accessible through traditional thermal methods. rsc.org Exploring photoredox or electrochemical cyclizations and functionalizations could unlock new synthetic avenues.

Application of Advanced Analytics and Machine Learning for Reaction Optimization and Prediction

The complexity of reactions involving polyfunctional molecules makes them ideal candidates for the application of machine learning (ML) and advanced data analysis. digitellinc.comuni-muenster.de